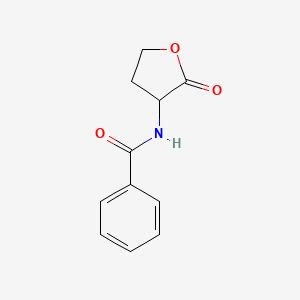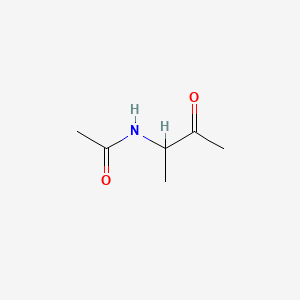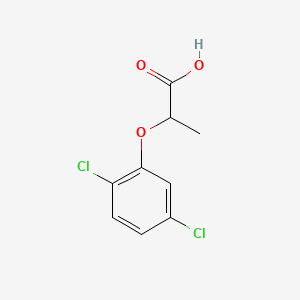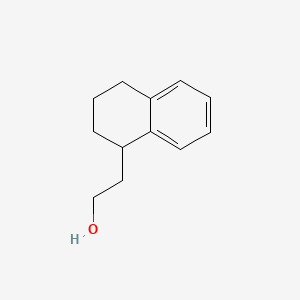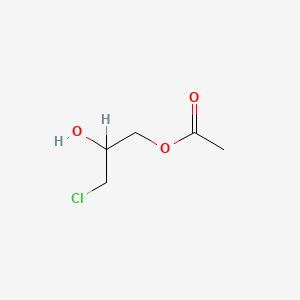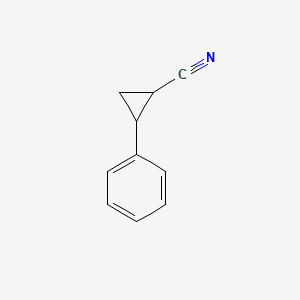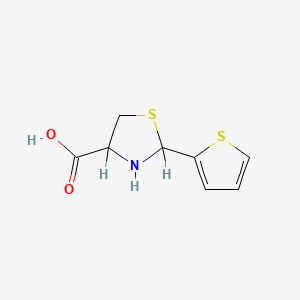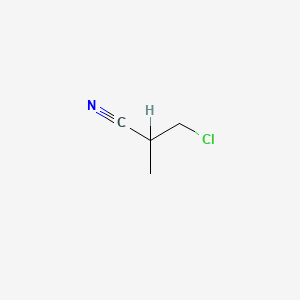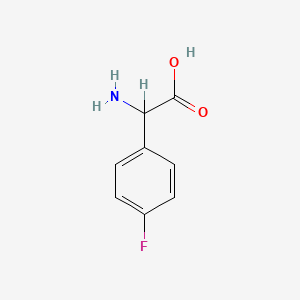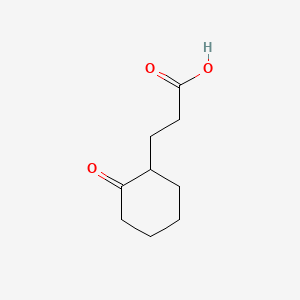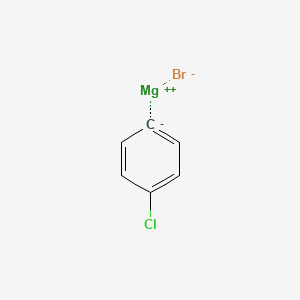
4-Chlorophenylmagnesium bromide
Vue d'ensemble
Description
4-Chlorophenylmagnesium bromide is a Grignard reagent, which is a type of organomagnesium compound used extensively in organic synthesis. These reagents are typically prepared by the reaction of an aryl or alkyl halide with magnesium metal. Although the provided papers do not directly discuss 4-chlorophenylmagnesium bromide, they do provide insights into the behavior of similar Grignard reagents and related compounds, which can be extrapolated to understand the properties and reactions of 4-chlorophenylmagnesium bromide.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Grignard reagents is characterized by a carbon-magnesium bond. The paper on the molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, although not directly related to 4-chlorophenylmagnesium bromide, provides insights into the structural analysis of chlorinated aromatic compounds. The structure was confirmed by IR and X-ray diffraction studies, and the vibrational wavenumbers were computed using computational methods . These techniques are also applicable to the analysis of the molecular structure of 4-chlorophenylmagnesium bromide.
Chemical Reactions Analysis
Grignard reagents are known for their reactivity with a variety of electrophiles. The first paper describes the reactions of a phenylpyrazolylmagnesium bromide with halogens and aldehydes, leading to halogenated pyrazoles and alcohols, respectively . Although the reactivity of 4-chlorophenylmagnesium bromide is not discussed, it can be inferred that it would similarly react with electrophiles to form carbon-carbon or carbon-heteroatom bonds. The dimagnesiated compound mentioned in the third paper is characterized by reactions such as hydrolysis and halogenation , which are also relevant to the reactivity of 4-chlorophenylmagnesium bromide.
Physical and Chemical Properties Analysis
The physical and chemical properties of Grignard reagents like 4-chlorophenylmagnesium bromide include their solubility in organic solvents, sensitivity to moisture and air, and their tendency to form complexes with ethers. The papers do not provide specific data on the physical properties of 4-chlorophenylmagnesium bromide, but the methodologies used in the second paper for analyzing the vibrational wavenumbers and hyperpolarizability can be applied to study the physical properties of Grignard reagents . The NMR spectra analysis in the third paper suggests that similar compounds can exist as mixtures of oligomers, which may also be true for 4-chlorophenylmagnesium bromide .
Applications De Recherche Scientifique
4-Chlorophenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds in organic chemistry .
- Scientific Field : Organic Chemistry .
- Summary of the Application : As a Grignard reagent, 4-Chlorophenylmagnesium bromide is used in the synthesis of various organic compounds. It can react with a variety of electrophiles, including aldehydes, ketones, or esters, to form new carbon-carbon bonds .
- Methods of Application or Experimental Procedures : The specific procedures can vary depending on the reaction. Generally, the Grignard reagent is prepared by reacting magnesium metal with an organic halide in an ether solvent. The resulting reagent can then be reacted with the desired electrophile .
- Results or Outcomes : The outcome of the reaction depends on the specific electrophile used. The reaction with a Grignard reagent can result in the formation of a variety of organic compounds, including alcohols, ketones, or carboxylic acids .
Safety And Hazards
4-Chlorophenylmagnesium bromide is considered hazardous. It is extremely flammable and in contact with water releases flammable gases which may ignite spontaneously . It may be harmful if swallowed and causes severe skin burns and eye damage . It may cause drowsiness or dizziness . It should be handled under inert gas and protected from moisture .
Orientations Futures
Propriétés
IUPAC Name |
magnesium;chlorobenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.BrH.Mg/c7-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJIPJMUYCUTOV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299786 | |
| Record name | (4-Chlorophenyl)magnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylmagnesium bromide | |
CAS RN |
873-77-8 | |
| Record name | Bromo(p-chlorophenyl)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Chlorophenyl)magnesium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(p-chlorophenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




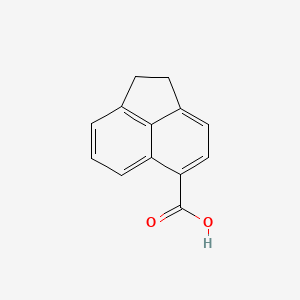
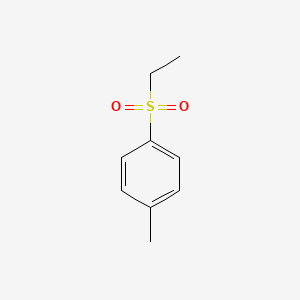
![2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1294506.png)
